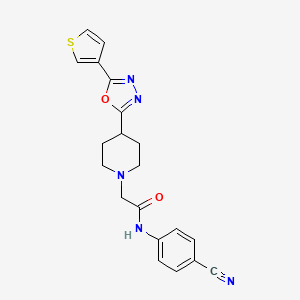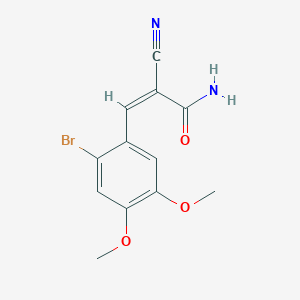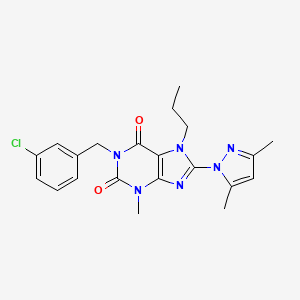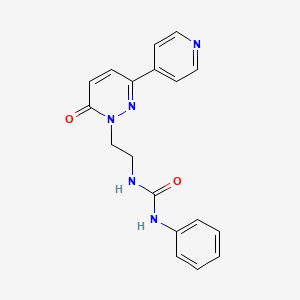
Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.37. The purity is usually 95%.
BenchChem offers high-quality Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarbothioamide, N-phenyl-2-(1-phenylethylidene)-, (2E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Compounds in Cancer Research
Hydrazinecarbothioamide derivatives, such as N,N′-[4,4′-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide], have shown potential in forming coordination compounds with copper and nickel. These compounds have been found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells, suggesting a possible application in cancer research and treatment (Pakhontsu et al., 2014).
Development of Fluorescent Probes
N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide has been explored as a fluorescent sensor for the detection of Fe(III) in aqueous solutions. This application is significant in both biological and environmental contexts, where the detection of specific metal ions is crucial (Marenco et al., 2012).
Anti-neoplastic Activity
Novel vic-dioximes bearing thiosemicarbazone side groups, including variants of hydrazinecarbothioamide, have been synthesized and shown to exhibit in vitro anti-neoplastic activity. These substances, including their mononuclear nickel(II), copper(II), and cobalt(II) complexes, have demonstrated significant antiproliferative effects against HL-60 cells (Babahan et al., 2014).
Antibacterial Applications
N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides have been synthesized and evaluated for their antibacterial activity, especially against Gram-positive bacteria. These compounds have shown promise in developing new antimicrobial drugs (Bhat et al., 2022).
Chromatography and Mass Spectrometry Applications
Derivatization reagents containing hydrazinecarbothioamide have been synthesized for carboxylic acids. These reagents have proven effective in enhancing the electrospray ionization response of analytes, facilitating more sensitive and specific detection in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) (Inoda et al., 2011).
Anticonvulsant Properties
Certain derivatives of hydrazinecarbothioamide have been designed and synthesized to exhibit essential pharmacophoric elements for anticonvulsant activity. These compounds have been evaluated in models such as maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ), showing potential as treatments for epilepsy (Bhrigu et al., 2012).
Tyrosinase Inhibition and Interaction with HSA
N-aryl-2-phenyl-hydrazinecarbothioamides have been investigated for their ability to inhibit tyrosinase, an enzyme linked to the development of melanomas. These compounds have shown promise in melanogenesis inhibition through various interactions (Sousa-Pereira et al., 2018).
Eigenschaften
IUPAC Name |
1-phenyl-3-[(E)-1-phenylethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-12(13-8-4-2-5-9-13)17-18-15(19)16-14-10-6-3-7-11-14/h2-11H,1H3,(H2,16,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVLXCZBGVNSQ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NC1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)


![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3001738.png)



![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)


![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)

